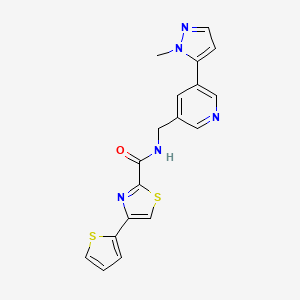

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Description

Chemical Nomenclature and Structural Identification

The IUPAC name This compound delineates its structure with precision. Breaking this down:

- Pyridine core : A six-membered aromatic ring with nitrogen at position 3, substituted at position 5 by a 1-methylpyrazole group.

- 1-Methyl-1H-pyrazol-5-yl : A five-membered diazole ring with methyl at position 1, attached via its position 5 to the pyridine.

- Thiazole-2-carboxamide : A five-membered ring containing sulfur and nitrogen, with a carboxamide group at position 2 and a thiophene substituent at position 4.

The molecular formula is C₁₉H₁₆N₆OS₂ , with a molecular weight of 424.51 g/mol . Key structural features include:

- Planar aromatic systems : The pyridine and thiazole rings enable π-π stacking interactions.

- Hydrogen-bonding sites : The pyrazole nitrogen and carboxamide group offer sites for intermolecular interactions.

- Sulfur atoms : The thiophene and thiazole sulfur atoms influence electron distribution and solubility.

A representative SMILES string is CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=NC(=CS3)C4=CC=CS4, while the InChIKey is OYQFAEFNAKHJBW-UHFFFAOYSA-N.

Historical Context of Thiazole-Pyrazole Hybrid Development

The fusion of thiazole and pyrazole motifs emerged in the early 2000s as researchers sought to merge the bioactivity of both rings. Thiazoles, known for antimicrobial and anticancer properties, were hybridized with pyrazoles—scaffolds celebrated for anti-inflammatory and kinase-inhibitory effects. Early work focused on simple aryl-linked hybrids, but by 2015, advanced conjugates like This compound began appearing in patents, reflecting improved synthetic techniques such as:

- Buchwald-Hartwig amidation : For coupling pyridine-methylamine to thiazole-carboxamide.

- Suzuki-Miyaura cross-coupling : To install thiophene at the thiazole’s 4-position.

A comparative analysis of hybrid development is shown below:

| Era | Hybrid Type | Key Advancements |

|---|---|---|

| 2000–2010 | Thiazole-pyrazole aryl ethers | Improved solubility via ether linkages |

| 2010–2020 | Carboxamide-linked hybrids | Enhanced target affinity and metabolic stability |

| Post-2020 | Multi-ring systems with thiophene | Tunable electronic profiles for kinase inhibition |

Significance in Heterocyclic Chemistry Research

This compound epitomizes three critical trends in heterocyclic chemistry:

- Multi-target drug design : The pyridine-pyrazole module may interact with ATP-binding pockets, while the thiophene-thiazole system could modulate ion channels.

- Electronically tunable scaffolds : The thiophene’s electron-rich nature offsets the electron-deficient pyridine, creating a dipole moment that enhances binding to polarized protein regions.

- Synthetic versatility : The carboxamide linker allows modular assembly, enabling rapid analog synthesis for structure-activity relationship studies.

Recent studies highlight its potential as a:

- Kinase inhibitor : The pyridine-pyrazole unit mimics adenine in ATP, competing for kinase binding sites.

- Antimicrobial agent : Thiazole-thiophene hybrids disrupt bacterial cell wall synthesis.

- Fluorescent probe : Conjugated π-systems enable imaging applications in cellular studies.

The compound’s rise underscores the centrality of heterocyclic hybrids in addressing multi-factorial diseases and advancing chemical biology tools. Future directions include exploring its photophysical properties and covalent binding capabilities through thioamide tautomerism.

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS2/c1-23-15(4-5-21-23)13-7-12(8-19-10-13)9-20-17(24)18-22-14(11-26-18)16-3-2-6-25-16/h2-8,10-11H,9H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCAJQPAUMDXGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4OS |

| Molecular Weight | 344.40 g/mol |

| IUPAC Name | This compound |

This compound features a thiazole ring, a thiophene moiety, and a pyrazole derivative, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that thiazole-based compounds demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria . The presence of the thiophene and pyrazole moieties in the compound may enhance its bioactivity through synergistic effects.

Antitubercular Activity

In a recent investigation, derivatives similar to this compound were synthesized and evaluated for their antitubercular activity. The study reported that certain structural modifications led to enhanced potency against Mycobacterium tuberculosis. For instance, a compound with a similar scaffold exhibited an MIC (minimum inhibitory concentration) of 12.5 μg/mL . This suggests that this compound could possess comparable or superior antitubercular properties.

The mechanism of action for compounds with similar structures often involves interaction with specific enzymes or receptors within microbial cells. For instance, docking studies revealed that certain derivatives bind effectively to the active site of mycobacterial enoyl reductase (InhA), which is crucial for fatty acid biosynthesis in M. tuberculosis . This binding is facilitated by non-covalent interactions with key amino acid residues in the enzyme's active site.

Synthesis and Characterization

The synthesis of this compound can be achieved through multicomponent reactions involving appropriate precursors. The characterization of synthesized compounds typically includes spectroscopic methods such as NMR and mass spectrometry to confirm structural integrity .

Efficacy in Biological Assays

In vitro assays have been conducted to evaluate the biological efficacy of this compound. For example, compounds derived from similar scaffolds were tested against various pathogens, demonstrating significant inhibition rates and suggesting potential therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture combining pyridine, pyrazole, thiophene, and thiazole motifs. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Heterocycle Variations :

- The target compound’s thiazole-2-carboxamide core distinguishes it from 1,3,4-thiadiazole-2-carboxamide analogs (e.g., 18n, 18o) , which exhibit higher melting points (145–202°C) due to increased molecular rigidity.

- In contrast, pyridine-2-carboxamide derivatives (e.g., ) prioritize pyridine-thiazole linkages but lack the thiophene and pyrazole motifs seen in the target compound.

The 1-methylpyrazole substituent on the pyridine ring may enhance solubility compared to halogenated aryl groups (e.g., 2,4-dichlorophenyl in ).

Synthetic Accessibility: The synthesis of 5-methyl-N-(thiazol-2-yl)pyridine-2-carboxamide achieved a 60% yield via acetonitrile-mediated coupling , suggesting that similar methods could apply to the target compound.

Spectroscopic Characterization :

- Analogs like 18j–18o were validated using HRMS and NMR, confirming molecular integrity. The target compound would similarly require ¹H/¹³C NMR to resolve overlapping signals from its pyridine, pyrazole, and thiophene protons.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters, including solvent selection (e.g., ethanol or dimethyl sulfoxide), temperature (typically 60–80°C), and reaction time (12–24 hours). Intermediate purification via column chromatography and monitoring via Thin Layer Chromatography (TLC) is critical. Characterization using -NMR and -NMR spectroscopy confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (for proton and carbon environments) and Mass Spectrometry (MS) (for molecular weight confirmation) are primary tools. Discrepancies in NMR signals (e.g., overlapping peaks from pyrazole or thiophene moieties) can be resolved using 2D NMR (COSY, HSQC) or cross-validation with Infrared (IR) spectroscopy for functional group identification .

Q. How does the compound’s heterocyclic framework (e.g., thiazole, pyrazole) influence its reactivity in derivatization reactions?

- Methodological Answer : The thiazole ring’s electron-deficient nature enables nucleophilic substitution at the 2-position, while the pyrazole’s NH group can participate in hydrogen bonding or alkylation. For example, alkylation of the pyrazole nitrogen requires anhydrous conditions and catalysts like KCO in dimethylformamide (DMF) to prevent side reactions .

Advanced Research Questions

Q. What strategies are recommended for designing Structure-Activity Relationship (SAR) studies to evaluate this compound’s therapeutic potential?

- Methodological Answer : Focus on systematic modifications:

- Core structure : Replace thiophene with furan or benzene to assess aromatic ring tolerance.

- Side chains : Introduce alkyl/aryl groups on the pyridin-3-ylmethyl moiety to probe steric effects.

Biological testing should include kinase inhibition assays (e.g., VEGFR-2 for anti-angiogenic activity) and cytotoxicity profiling using cancer cell lines (e.g., MTT assays). Computational docking (AutoDock Vina) can predict binding modes to guide synthesis .

Q. How can researchers address contradictory biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions:

- Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility.

- Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots.

In vivo efficacy should be validated using disease-specific models (e.g., choroidal neovascularization in rodents for ocular therapeutics) .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with quantum mechanical calculations (DFT) to model electronic interactions. Pharmacophore mapping (Schrödinger Phase) identifies critical binding features (e.g., hydrogen bond acceptors on the thiazole ring). Validate predictions with Surface Plasmon Resonance (SPR) for binding kinetics .

Q. How should stability studies be designed to assess the compound’s degradation under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours.

- Oxidative stress : Expose to HO (0.3% v/v) and monitor via LC-MS for degradation products.

- Light sensitivity : Use ICH Q1B guidelines for photostability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.